Fibraurin

Description

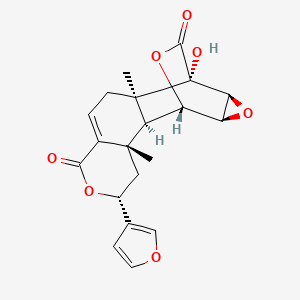

Structure

3D Structure

Properties

Molecular Formula |

C20H20O7 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

(1S,2S,3S,5R,11R,12S,13S,15S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione |

InChI |

InChI=1S/C20H20O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h3-4,6,8,11-15,23H,5,7H2,1-2H3/t11-,12-,13+,14+,15+,18-,19-,20+/m1/s1 |

InChI Key |

XUFRUKAPNGPYSR-TZGNGTQESA-N |

Isomeric SMILES |

C[C@@]12CC=C3C(=O)O[C@H](C[C@]3([C@@H]1[C@H]4[C@H]5[C@@H]([C@@]2(C(=O)O4)O)O5)C)C6=COC=C6 |

Canonical SMILES |

CC12CC=C3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6 |

Synonyms |

9,7-(Epoxymethano)-4H-oxireno(6,7)naphtho(2,1-c)pyran-4,11-dione, 2-(3-furanyl)-1,2,6,6a,7,7a,9,9a,9b-decahydro-7-hydroxy-6a,9b-dimethyl-, (2alpha,6aalpha,7alpha,7aalpha,8aalpha,9beta,9aalpha,9bbeta)- fibralactone fibraurin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Fibraurin

Identification of Botanical Sources for Fibraurin Isolation

This compound has been successfully isolated from a select group of plants, primarily belonging to the Menispermaceae family. Research has consistently identified the following species as natural sources of this compound.

Arcangelisia flava (L.) Merr., commonly known as yellow root, is a well-documented source of this compound. researchgate.net Phytochemical analyses of this plant have revealed the presence of various secondary metabolites, including furanoditerpenes like this compound. nih.govuncen.ac.id Studies have isolated this compound from the stems of A. flava, confirming it as a significant botanical source for this compound. nih.gov The presence of this compound is part of a complex chemical profile in A. flava that also includes alkaloids, flavonoids, and tannins. uncen.ac.idphcogj.comresearchgate.net

Fibraurea tinctoria, another climbing plant from the Menispermaceae family, is also a recognized source of this compound. nih.gov Investigations into the chemical constituents of F. tinctoria stems have led to the isolation of multiple compounds, including this compound, alongside other furanoditerpenoids and protoberberine alkaloids. mdpi.comresearchgate.net The identification of this compound in this species highlights its distribution within the Fibraurea genus. nih.govmdpi.com

Fibraurea chloroleuca Miers is another plant identified as containing compounds of scientific interest. It is important to note that in botanical taxonomy, Fibraurea chloroleuca is often considered a synonym for Fibraurea tinctoria. wikipedia.orgwikipedia.org Therefore, the phytochemical findings for F. tinctoria, including the presence of this compound, are applicable to specimens identified as F. chloroleuca. While some studies on F. chloroleuca have focused on isolating various alkaloids such as magnoflorine, pseudocolumbamine, dehydrocorydalmine, and palmatrubine, the taxonomic relationship confirms it as a source of this compound. nih.govresearchgate.net

| Botanical Source | Family | Common Name | Documented as a Source of this compound |

|---|---|---|---|

| Arcangelisia flava | Menispermaceae | Yellow Root | Yes researchgate.netnih.gov |

| Fibraurea tinctoria | Menispermaceae | Akar Kuning | Yes nih.govmdpi.com |

| Fibraurea chloroleuca | Menispermaceae | Yellow Root | Yes (as a synonym of F. tinctoria) wikipedia.orgwikipedia.org |

Extraction Techniques from Plant Biomass

The isolation of this compound from plant material involves initial extraction to create a crude extract, which is then subjected to further purification processes. The choice of extraction method and solvent is critical for efficiently isolating the target compound.

Maceration is a widely used and straightforward extraction technique performed at room temperature. inherba.it The process involves soaking the plant material, which has been cut into small pieces to increase surface area, in a selected solvent within a sealed container for a set period. inherba.ityoutube.com This allows the solvent to penetrate the plant cells and dissolve the target phytochemicals. youtube.com

In the context of isolating compounds from Arcangelisia flava, a specific maceration protocol has been documented. The powdered stems of the plant were macerated for three days using 70% ethanol (B145695) as the solvent, with a plant-to-solvent ratio of 1:10. phcogj.com The mixture is typically agitated periodically to ensure thorough extraction before being filtered to separate the liquid extract from the solid plant residue. inherba.it This method is suitable for compounds that may be sensitive to higher temperatures. youtube.com

Solvent-based extraction is a fundamental technique for isolating natural products like this compound. The selection of the solvent is a crucial step, guided by the principle of "like dissolves like," where the polarity of the solvent is matched to the polarity of the target compound to ensure high solubility and yield. eurekabiomedical.com

Various solvents have been successfully used to prepare extracts from which this compound is isolated:

Ethanol: A 70% ethanol solution was used in the maceration of A. flava stems. phcogj.com

Methanol (B129727): Methanol has been used to create crude extracts from both Arcangelisia flava and Fibraurea tinctoria. mdpi.comikm.org.mynih.gov

Dichloromethane (B109758): This solvent was utilized to obtain an extract of A. flava that contained this compound. nih.gov

Sequential Extraction: A method of sequential extraction with solvents of increasing polarity—such as ethyl acetate (B1210297), followed by methanol, and then water—has been applied to A. flava stems. ikm.org.my This approach separates compounds into different fractions based on their solubility.

Partitioning: After an initial extraction, often with methanol, the crude extract can be further partitioned using a series of immiscible solvents like n-hexane and ethyl acetate to separate compounds based on their differential solubility, a process known as liquid-liquid extraction. nih.gov

These solvent-based methods yield crude extracts that are complex mixtures. The isolation of pure this compound requires subsequent chromatographic techniques to separate it from other co-extracted compounds.

| Extraction Method | Plant Source | Solvent(s) Used | Brief Description |

|---|---|---|---|

| Maceration | Arcangelisia flava | 70% Ethanol | Dried, powdered stems soaked for three days at a 1:10 ratio. phcogj.com |

| Solvent Extraction | Arcangelisia flava | Dichloromethane | Used to prepare a crude extract for compound isolation. nih.gov |

| Sequential Solvent Extraction | Arcangelisia flava | Ethyl acetate, Methanol, Water | Extraction performed in sequence with solvents of increasing polarity. ikm.org.my |

| Solvent Extraction | Fibraurea tinctoria | Methanol, Chloroform (B151607) | Used to create extracts for phytochemical analysis. mdpi.com |

| Solvent Extraction & Partitioning | Fibraurea tinctoria | Methanol, n-hexane, Ethyl acetate | Initial methanol extraction followed by separation with other solvents. nih.gov |

Advanced Purification Strategies for this compound

Following the initial extraction of compounds from natural sources, such as plants of the Fibraurea genus, advanced purification strategies are essential to isolate specific molecules like this compound in a pure form. These methods leverage the distinct physicochemical properties of the target compound to separate it from a complex mixture of other metabolites.

Chromatographic Separation Techniques (e.g., Column Chromatography, Vacuum Liquid Chromatography (VLC))

Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture. The process relies on the differential partitioning of compounds between a stationary phase (a solid or a liquid adsorbed on a solid) and a mobile phase (a liquid or gas that moves through the stationary phase). mdpi.com

In the context of isolating furanoditerpenoids like this compound from Fibraurea plant extracts, column chromatography is a commonly employed method. nih.gov The crude plant extract is first dissolved in a suitable solvent and then applied to the top of a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina. mdpi.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds within the extract move down the column at different rates based on their affinity for the stationary phase versus their solubility in the mobile phase, leading to their separation into distinct fractions. mdpi.com These fractions are collected sequentially, and those containing the target compound are identified for further purification.

| Step | Description | Principle of Separation |

| 1. Preparation | A glass column is packed with a stationary phase (e.g., silica gel), and the crude extract containing this compound is loaded onto the top. | --- |

| 2. Elution | A mobile phase (solvent) is passed through the column, either by gravity or under pressure. | Differential partitioning of compounds between the mobile and stationary phases. |

| 3. Separation | Compounds separate based on their polarity and interactions with the stationary phase. Less polar compounds typically elute faster. | Adsorption and Solubility. |

| 4. Collection | The solvent exiting the column (eluate) is collected in a series of separate tubes, creating different fractions. | --- |

| 5. Analysis | Each fraction is analyzed (e.g., using Thin-Layer Chromatography) to determine which ones contain the desired compound, this compound. | --- |

Recrystallization Procedures

Recrystallization is a powerful purification technique used to refine solid compounds, such as this compound, that have been isolated through chromatography. The principle is based on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. youtube.com The ideal solvent is one in which the target compound has low solubility at room temperature but high solubility at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures. youtube.com

The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. youtube.com As this solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to form pure crystals. The impurities, being present in a much lower concentration or having different solubility properties, remain dissolved in the solvent (mother liquor). youtube.com The purified crystals are then collected by filtration. This technique was utilized in the isolation of major chemical ingredients from Fibraurea Recisa Pierre. nih.gov

| Step | Action | Rationale |

| 1. Solvent Selection | Choose a solvent in which this compound is highly soluble when hot but poorly soluble when cold. | To maximize yield upon cooling. |

| 2. Dissolution | Dissolve the impure this compound sample in the minimum amount of the boiling solvent. | To create a saturated solution and ensure impurities are also dissolved. |

| 3. Cooling | Allow the hot solution to cool slowly and without disturbance to room temperature, followed by an ice bath. | Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form correctly, excluding impurities. |

| 4. Filtration | Separate the newly formed pure crystals from the cold solvent (mother liquor) using vacuum filtration. | To collect the purified solid product. |

| 5. Drying | Dry the collected crystals to remove any residual solvent. | To obtain the final, pure, solid this compound. |

Applications of Bioassay-Guided Fractionation in this compound Isolation

Bioassay-guided fractionation is a systematic process used to identify and isolate specific bioactive compounds from a complex natural extract. nih.govresearchgate.net This methodology links chemical separation with pharmacological or biological testing. The core principle involves a stepwise separation of a crude extract, followed by a biological assay of each resulting fraction to determine its activity. researchgate.net The most active fractions are then subjected to further separation and testing, a process that is repeated until a pure and biologically active compound, such as this compound, is isolated. nih.gov

This approach is highly efficient for discovering new drugs from natural sources, as it focuses purification efforts exclusively on the fractions that exhibit the desired biological effect. nih.gov For instance, this technique has been applied to the ethanolic extract of Salvia canariensis to identify diterpenoids with antifungal properties and to extracts of Centaurea calcitrapa to isolate compounds with antidiabetic activity. mdpi.commdpi.com In studies involving plants from the Fibraurea genus, which are known sources of this compound, bioassay-guided fractionation can be employed to isolate compounds with specific therapeutic activities, such as hepatoprotective or anti-inflammatory effects. researchgate.netsemanticscholar.org

The general workflow for isolating a bioactive compound like this compound using this method is outlined below.

| Phase | Action | Objective | Example Bioassay |

| Phase 1 | A crude extract from a Fibraurea species is prepared and tested for biological activity. | To confirm the extract has the desired biological effect. | Anti-inflammatory or cytotoxic screening. |

| Phase 2 | The active crude extract is separated into several simpler fractions using a technique like column chromatography. | To begin separating the components of the extract. | --- |

| Phase 3 | Each fraction is tested using the same biological assay. | To identify which fraction(s) contain the active compound(s). | Testing each fraction for its ability to inhibit nitric oxide (NO) production. researchgate.net |

| Phase 4 | The most potent fraction(s) are selected for further rounds of separation and purification (e.g., via HPLC). | To progressively increase the purity of the active component. | --- |

| Phase 5 | The process is repeated until a single, pure, bioactive compound (e.g., this compound) is isolated. | To isolate the specific molecule responsible for the observed biological activity. | --- |

Biosynthetic Pathways and Precursors of Fibraurin

Postulated Biogenetic Relationships of Fibraurin

This compound's biogenetic relationships are often discussed in the context of other furanoditerpenoids found in the same plant sources. It has been correlated with compounds like palmarin (B95637) and fibleucin scribd.comresearchgate.netcolumbia.edu. Early biogenetic considerations suggested a pathway consistent with its structure, and its relationship to palmarin has been clarified columbia.edu. For instance, this compound is considered the 2,3-epoxide of fibleucin, and its structure has been correlated with its 7(8)-dihydro-derivative, palmarin scribd.com. The co-occurrence of this compound, chasmanthin, and 6-hydroxy-fibraurin in the same plant further supports their close biogenetic ties scribd.com. The postulated biogenetic relationship between fibleucin and this compound also suggests a similar absolute configuration researchgate.net.

The structural similarities and co-occurrence of these compounds in Fibraurea chloroleuca and Jateorhiza palmata (Colombo root) imply a shared or convergent biosynthetic origin, with subsequent modifications leading to the distinct furanoditerpenoid structures scribd.comrsc.orgcolumbia.edu.

Diterpenoid Biosynthesis in Producing Organisms

Diterpenoids, including this compound, are a class of terpenes composed of four isoprene (B109036) units, typically with the molecular formula C20H32 wikipedia.org. Their biosynthesis in plants, fungi, and increasingly, bacteria, proceeds via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, leading to the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP) wikipedia.orgnih.govjmb.or.kr.

In the context of Fibraurea species, which are plants, the biosynthesis of GGPP likely follows the typical plant diterpenoid pathway. GGPP is then cyclized by diterpene synthases (DTSs), also known as diterpene cyclases, to form various diterpenoid scaffolds wikipedia.orgnih.gov. These initial cyclization products undergo further modifications, such as oxidations, hydroxylations, and epoxidations, catalyzed by various tailoring enzymes, including cytochrome P450 monooxygenases wikipedia.org.

A proposed biosynthetic pathway for furanoditerpenoids, which includes this compound, has been deduced from phytochemical investigations of Fibraurea tinctoria ncl.edu.tw. This suggests a series of enzymatic transformations from a common diterpenoid precursor to the specific furan-lactone scaffold of this compound.

Table 1: Key Precursors in Diterpenoid Biosynthesis

| Precursor Name | Chemical Formula | Role in Biosynthesis |

| Isopentenyl pyrophosphate (IPP) | C5H10O7P2 | Basic five-carbon building block of terpenes |

| Dimethylallyl pyrophosphate (DMAPP) | C5H10O7P2 | Isomeric form of IPP, initiates terpene chain elongation |

| Geranyl pyrophosphate (GPP) | C10H18O7P2 | Precursor for monoterpenes |

| Farnesyl pyrophosphate (FPP) | C15H26O7P2 | Precursor for sesquiterpenes and triterpenes |

| Geranylgeranyl pyrophosphate (GGPP) | C20H34O7P2 | Direct precursor for diterpenes, including this compound wikipedia.orgnih.gov |

Enzymatic Steps in this compound Formation

The formation of complex diterpenoids like this compound involves a series of enzymatic reactions, often categorized into cyclization and tailoring steps.

GGPP Cyclization : The initial and critical step in diterpenoid biosynthesis is the cyclization of GGPP by diterpene synthases. These enzymes catalyze the formation of the core carbon skeleton, which can be acyclic, monocyclic, bicyclic, tricyclic, or tetracyclic wikipedia.orgnih.gov. For furanoditerpenoids, this step would lead to a specific diterpene scaffold that serves as the foundation for subsequent modifications.

Oxidation and Functionalization : Following cyclization, the diterpene scaffold undergoes extensive oxidative modifications. These reactions are typically catalyzed by cytochrome P450 monooxygenases, which introduce hydroxyl groups, form epoxide rings, and facilitate other functional group transformations wikipedia.org. The presence of an oxirane ring and multiple oxygen atoms in this compound's structure indicates significant oxidative steps in its biosynthesis ontosight.ai.

Lactone and Furan (B31954) Ring Formation : The formation of the furan and lactone rings, characteristic features of this compound, would involve specific enzymatic reactions. The furan ring is often formed through oxidative cyclization and decarboxylation of a precursor with an appropriate side chain. The lactone group, a cyclic ester, is typically formed by the oxidation of a hydroxyl group to a carboxylic acid, followed by intramolecular esterification with another hydroxyl group ontosight.aicolumbia.edu. The resistance of this compound to mild acid treatment, despite the presence of an epoxide, suggests the stability of its lactone-epoxide moiety columbia.edu.

Epoxidation : The 2,3-epoxide moiety in this compound, which distinguishes it from fibleucin, implies an enzymatic epoxidation step scribd.com. This reaction typically involves a monooxygenase that adds an oxygen atom across a double bond.

While specific enzymes directly responsible for each step in this compound's biosynthesis are not extensively detailed in the provided search results, the general principles of diterpenoid biosynthesis involving diterpene synthases and cytochrome P450s are well-established and would apply to its formation wikipedia.orgnih.gov. The structural complexity of this compound suggests a highly orchestrated series of enzymatic transformations from its simple isoprene precursors.

Table 2: General Enzymatic Steps in Diterpenoid Biosynthesis Relevant to this compound

| Enzymatic Step | Enzyme Class | Substrate Example (General) | Product Example (General) | Role |

| Isoprene Unit Condensation | Prenyltransferases | IPP, DMAPP, GPP, FPP | GGPP | Forms the linear C20 backbone |

| Cyclization | Diterpene Synthases (DTSs) | GGPP | Diterpene scaffolds | Catalyzes the formation of the core cyclic structure |

| Oxidation/Hydroxylation | Cytochrome P450s | Diterpene scaffold | Hydroxylated diterpenes | Introduces oxygen-containing functional groups |

| Epoxidation | Monooxygenases | Alkene-containing diterpene | Epoxide-containing diterpene | Forms epoxide rings, as seen in this compound |

| Lactone Formation | Oxidoreductases, Esterases | Hydroxy acid precursor | Lactone | Forms cyclic ester rings |

Structural Elucidation and Advanced Spectroscopic Characterization of Fibraurin

Crystallographic Analysis (e.g., Single-Crystal X-ray Diffraction) for Absolute and Relative Stereochemistry

A definitive structural analysis of Fibraurin using single-crystal X-ray diffraction has not been reported in the surveyed scientific literature. The determination of its absolute and relative stereochemistry was therefore accomplished through other means. Early researchers relied on a combination of chemical degradation methods and detailed analysis of nuclear magnetic resonance (NMR) coupling constants. The spatial relationship between protons, inferred from the magnitude of their coupling constants in the ¹H NMR spectrum, allowed for the assignment of the relative stereochemistry of the chiral centers within the molecule. This classical approach, while less direct than X-ray crystallography, was fundamental in deducing the three-dimensional arrangement of the atoms in the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy was the most powerful tool in the original structural elucidation of this compound, providing critical information about its carbon-hydrogen framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

The ¹H NMR spectrum of this compound provided the initial detailed map of the proton environments within the molecule. Specific chemical shifts and coupling constants were instrumental in assigning the protons to their respective positions in the proposed structure. For example, the spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) showed a distinct one-proton signal at 6.38 ppm. Analysis of coupling constants, such as a 12 Hz coupling constant observed for a specific proton, indicated an axial-axial relationship between adjacent protons, which was crucial for defining the stereochemistry on the saturated ring systems.

While ¹H NMR was vital, detailed ¹³C NMR data for this compound is not available in the foundational literature, which is consistent with the technological limitations of the era when its structure was first investigated. The structural assignment relied heavily on the proton data and other spectroscopic methods.

Table 1: Selected ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Inferred Structural Moiety |

|---|---|---|---|

| H-11 | ~5.60 | J = 12 | Axial proton adjacent to H-12 |

| Furan (B31954) Protons | - | J ≈ 0.5 | Weakly coupled to H-11 |

| Hydroxyl Proton | 6.38 (in DMSO-d₆) | - | Labile proton |

Note: The data is compiled from descriptive accounts in historical literature; a complete peak list is not available.

Two-Dimensional NMR (e.g., COSY, HMQC, HMBC, NOESY)

Modern two-dimensional (2D) NMR experimental data for this compound, such as COSY, HMQC, HMBC, or NOESY, are not available in the reviewed literature. However, the initial structural elucidation employed techniques that were precursors to modern 2D methods. Specifically, decoupling experiments were performed to establish proton-proton connectivities. By irradiating a specific proton signal, researchers could observe the collapse of splitting patterns in coupled protons, thereby confirming which protons were adjacent in the molecular structure. These experiments served the same fundamental purpose as a modern COSY (Correlation Spectroscopy) experiment by revealing the spin-spin coupling network throughout the molecule, which was essential for piecing together the different fragments of the structure.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis (e.g., EI-MS, FAB-MS, LC-MS/MS)

High-resolution mass spectrometry (HRMS) was a key technique in establishing the precise molecular formula of this compound. The analysis yielded a molecular formula of C₂₀H₂₀O₇, providing the elemental composition and the degree of unsaturation, which were critical constraints for proposing a viable structure.

While the molecular formula was definitively established, detailed reports on the fragmentation analysis of this compound using techniques such as Electron Ionization (EI-MS), Fast Atom Bombardment (FAB-MS), or tandem mass spectrometry (LC-MS/MS) are not extensively documented in the available literature. Such fragmentation studies would provide valuable confirmation of the structural subunits by analyzing the mass-to-charge ratios of the fragments produced from the parent ion.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provided crucial evidence for the presence of key functional groups within the this compound molecule. The IR spectrum prominently indicated the presence of two lactone groups. Lactones, which are cyclic esters, exhibit characteristic strong carbonyl (C=O) stretching absorptions in the IR spectrum, typically in the region of 1735-1780 cm⁻¹. The observation of these bands was a significant piece of evidence that guided the structural assignment, accounting for four of the seven oxygen atoms in the molecular formula and confirming the cyclic ester moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy was used to identify the chromophores present in this compound. The UV spectrum showed an absorption maximum (λₘₐₓ) at 211 nm. This absorption is characteristic of a β-substituted furan ring. A furan ring conjugated with other parts of a molecule acts as a chromophore, absorbing light in the UV region. This spectroscopic finding provided direct evidence for the presence of the furan moiety, a key structural component of this compound.

Chemical Synthesis and Analog Development of Fibraurin

Exploration of Total Synthesis Approaches for Fibraurin

A comprehensive review of scientific literature indicates that, to date, no complete total synthesis of this compound has been reported. The structural complexity of this compound, which contains multiple stereocenters and a furan-fused lactone system, presents a significant challenge for synthetic chemists. columbia.edu While its structure was elucidated in the 1960s, efforts have not yet culminated in a published route to its total synthesis from simple starting materials. columbia.edu Research in this area is necessary to unlock the full potential of this natural product.

Strategies for Semisynthetic Modification of this compound

Currently, there are no published studies detailing the semisynthetic modification of this compound. Such studies would depend on a reliable natural source of the parent compound for extraction and subsequent chemical transformation. The development of semisynthetic strategies would be a valuable endeavor, allowing for the targeted modification of specific functional groups within the this compound molecule to probe structure-activity relationships.

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of specific derivatives and analogs of this compound have not been reported in the available scientific literature. The creation of such analogs is a standard method for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. Future research in this area would likely focus on modifying the furan (B31954) ring, the lactone systems, or the various substituents on the core structure to explore their influence on the compound's function. columbia.edu

Synthetic Methodologies for Furan-Fused Chalcones (Relevant Analogous Structures)

While direct synthetic routes to this compound are not documented, the synthesis of structurally related furan-fused chalcones is well-established. These compounds share a core structural motif with parts of the this compound molecule and their synthesis provides insight into potential strategies that could be adapted for this compound or its analogs. The primary method for synthesizing these structures is the Claisen-Schmidt condensation. iiarjournals.orgeurekaselect.com

This synthetic approach generally involves two main stages:

Construction of a Furan-Ring Fused Acetophenone (B1666503) : This step creates the key benzofuran (B130515) ketone intermediate. A common method is the Williamson etherification of a dihydroxyacetophenone with an α-haloketone, followed by an intramolecular nucleophilic addition and dehydration to form the furan ring. iiarjournals.orgiiarjournals.org

Claisen-Schmidt Condensation : The resulting furan-fused acetophenone is then condensed with a substituted benzaldehyde (B42025) derivative in the presence of a base (like potassium hydroxide) to yield the final furan-fused chalcone (B49325). iiarjournals.org

An alternative strategy involves the rearrangement of 2-hydroxychalcones using hypervalent iodine reagents to produce 2,3-dihydrobenzofurans, which can then be transformed into 3-acylbenzofurans, another class of related structures. nih.gov Microwave-assisted synthetic approaches have also been shown to produce furan chalcones in excellent yields, often improving upon conventional methods. researchgate.net

The following table summarizes a general synthetic scheme for furan-fused chalcones based on the Claisen-Schmidt condensation. iiarjournals.org

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield | Reference |

| 1 | 2',4'-Dihydroxyacetophenone | 2-Chloro-1-phenylethan-1-one | K₂CO₃, KI, Acetone, Reflux | 1-(6-Hydroxy-3-phenylbenzofuran-5-yl)ethanone | 22% | iiarjournals.orgiiarjournals.org |

| 2 | 1-(6-Hydroxy-3-phenylbenzofuran-5-yl)ethanone | Benzaldehyde | 5% KOH in Ethanol (B145695), Room Temp | 3-Phenyl-5-cinnamoyl-6-hydroxybenzofuran | 12% | iiarjournals.org |

Researchers have synthesized libraries of these furan-fused chalcone derivatives by varying the substituents on both the benzofuran ring and the benzaldehyde component to explore their structure-activity relationships. iiarjournals.orgresearchgate.netscispace.com

The table below details various substituted furan chalcone derivatives synthesized using both conventional and microwave-assisted methods. researchgate.net

| Compound ID | R Group (Substituent) | Conventional Method Yield (%) | Microwave-Assisted Yield (%) |

| 4a | 2-Cl | 75 | 92 |

| 4b | 4-Cl | 78 | 89 |

| 4c | 2-F | 72 | 86 |

| 4d | 4-F | 75 | 88 |

| 4e | 2-Br | 70 | 85 |

| 4f | 4-Br | 72 | 87 |

| 4g | 2-NO₂ | 65 | 90 |

| 4h | 4-NO₂ | 68 | 91 |

| 4i | 2-NO₂, 5-Cl | 66 | 85 |

| 4j | 2-NO₂, 3-Cl | 68 | 87 |

| 4k | 3-Cl | 76 | 90 |

| 4l | 2-NO₂ | 65 | 89 |

| 4m | 2-Cl, 4-NO₂ | 67 | 86 |

| 4n | 3-COOH | 70 | 88 |

| 4o | 2,4-Cl₂ | 73 | 90 |

| 4p | 3-CH₃, 5-NO₂ | 69 | 88 |

| 4q | 2,4-(NO₂)₂ | 65 | 85 |

| 4r | 2-CH₃, 3-NO₂ | 70 | 89 |

| 4s | 2-Cl₂ | 72 | 91 |

Preclinical Pharmacological Activities and Mechanistic Studies of Fibraurin

Antimicrobial Activity of Fibraurin

This compound exhibits notable antimicrobial properties, with detailed preclinical studies focusing predominantly on its antifungal efficacy.

Antifungal Efficacy

This compound has demonstrated significant antifungal activity in various in vitro studies, targeting both human pathogenic Candida species and wood-rotting fungi.

In vitro experiments have shown that this compound (referred to as compound 2 in some studies) possesses antifungal properties against several Candida species, including Candida albicans, Candida glabrata, and Candida krusei nih.govresearchgate.net. Minimum Inhibitory Concentrations (MICs) for this compound against Candida species have been reported to range from 15.62 to 62.5 µg/mL nih.govresearchgate.net.

Beyond human pathogens, this compound has also shown antifungal activity against wood-rotting fungi. Specifically, it demonstrated antifungal properties against Trametes versicolor (white-rot fungus) and Fomitopsis palustris (brown-rot fungus) at a concentration of 1000 µg/mL nih.govresearchgate.net.

Molecular docking studies have provided insights into the potential mechanism of this compound's antifungal action. These studies indicate strong binding affinities of this compound to fungal enzyme targets nih.gov. It is suggested that this compound, similar to other active secondary metabolites, may inhibit critical fungal enzymes such as lanosterol (B1674476) 14-α demethylase. The inhibition of lanosterol 14-α demethylase is crucial as it leads to the depletion of ergosterol (B1671047), a primary sterol in fungal cell membranes, and the accumulation of sterol precursors. This disruption in ergosterol biosynthesis compromises membrane integrity and function, ultimately leading to fungal cell death.

Quantitative analyses have been performed to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against Candida species. The MIC values against Candida species ranged from 15.62 to 62.5 µg/mL nih.govresearchgate.net. For fungicidal activity, this compound exhibited an MFC of 62.5 µg/mL against Candida albicans nih.gov. Against Candida glabrata and Candida krusei, this compound showed an MFC of 125 µg/mL nih.govresearchgate.net.

Table 1: Quantitative Antifungal Efficacy of this compound Against Candida Species

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |

| Candida species | 15.62 - 62.5 nih.govresearchgate.net | - |

| Candida albicans | (within range) | 62.5 nih.gov |

| Candida glabrata | (within range) | 125 nih.govresearchgate.net |

| Candida krusei | (within range) | 125 nih.govresearchgate.net |

| Trametes versicolor | 1000 nih.govresearchgate.net | - |

| Fomitopsis palustris | 1000 nih.govresearchgate.net | - |

Note: MIC values for specific Candida species are within the general range reported for Candida sp. MFC for wood-rotting fungi was not explicitly provided as a separate value from the effective concentration.

Antibacterial Efficacy

While some sources indicate that this compound possesses antibacterial potential, specific detailed research findings or quantitative efficacy data, such as MIC values against particular bacterial strains for isolated this compound, are not extensively documented in the available literature. Studies often refer to the antibacterial activity of extracts from the plant Arcangelisia flava, from which this compound is isolated, or other compounds found within these plants nih.govresearchgate.net.

In vitro Studies Against Bacterial Strains (e.g., Bacillus subtilis, Escherichia coli)

While direct in vitro studies detailing the antibacterial activity of isolated this compound against specific bacterial strains like Bacillus subtilis and Escherichia coli with quantitative data (e.g., Minimum Inhibitory Concentration (MIC) or zone of inhibition) are not extensively detailed for the isolated compound in the provided literature, research on extracts from its parent plant, Fibraurea tinctoria, provides some insights. Extracts of Fibraurea tinctoria, which contain this compound, have demonstrated antibacterial activity. For instance, dichloromethane (B109758) and methanol (B129727) extracts from the leaves and stems of Fibraurea tinctoria exhibited activity against Bacillus cereus and Staphylococcus aureus, showing inhibition zones of 10 mm and 16 mm, respectively. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for these extracts ranged between 25 and 100 μg/mL mdpi.com.

Further studies on ethanol (B145695) and hot water extracts of Fibraurea tinctoria also indicated their potency against farm pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. At a concentration as low as 0.625%, both types of extracts significantly inhibited bacterial growth, suggesting a Minimum Inhibition Concentration at this level. Staphylococcus aureus was observed to be more susceptible to the Fibraurea tinctoria extract than Escherichia coli researchgate.net.

It is important to note that while these studies highlight the antibacterial potential of Fibraurea tinctoria extracts, specific in vitro quantitative data for isolated this compound against Bacillus subtilis and Escherichia coli were not explicitly found in the provided search results. However, this compound has also demonstrated antifungal properties against Candida sp., exhibiting MICs ranging from 15.62 to 62.5 µg/mL and a Minimum Fungicidal Concentration (MFC) of 125 µg/mL against Candida glabrata and Candida krusei mdpi.com.

Proposed Mechanisms of Action (e.g., Inhibition of Bacterial Protein Synthesis, Inhibition of Bacterial Metabolites)

Molecular docking studies have provided insights into the potential mechanisms by which this compound exerts its antibacterial effects. This compound, along with other secondary metabolites such as columbamine, jatrorrhizine, and palmatine (B190311), has been predicted to inhibit bacterial metabolites and the synthesis of proteins in bacteria researchgate.net. This suggests that this compound may interfere with fundamental bacterial processes, such as protein synthesis, which is crucial for bacterial growth and survival. The inhibition of bacterial protein synthesis is a common mechanism of action for many antimicrobial drugs, often by targeting bacterial ribosomes researchgate.net.

Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory properties in both in vitro and preclinical in vivo models.

In vitro and Preclinical Models of Inflammation

In preclinical studies, this compound, isolated from Fibraurea tinctoria, showed significant anti-inflammatory activity. When administered at a dose of 100 mg/kg, this compound was effective in reducing carrageenan-induced mouse paw edema, a common in vivo model for acute inflammation nih.govresearchgate.net.

In vitro, this compound has been shown to inhibit the production of nitric oxide (NO) in macrophages. This inhibitory effect was observed at concentrations ranging from 1–4 μg/mL nih.gov.

Molecular Mechanisms (e.g., Inhibition of Nitric Oxide (NO) Production in Macrophages)

The anti-inflammatory action of this compound is, in part, attributed to its ability to modulate key inflammatory mediators. A notable molecular mechanism involves the inhibition of Nitric Oxide (NO) production in macrophages nih.gov. Macrophages are immune cells that play a critical role in the inflammatory response, and excessive NO production by activated macrophages can contribute to inflammation nih.gov. This compound's capacity to inhibit NO production suggests its potential to mitigate inflammatory processes by reducing the generation of this pro-inflammatory molecule. Additionally, this compound has been reported to contribute to the reduction in levels of other inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α) mdpi.com.

Table 1: this compound's In Vitro Anti-inflammatory Activity (Inhibition of NO Production)

| Compound | Target | Concentration Range (μg/mL) | Effect | Source |

| This compound | Nitric Oxide (NO) production in macrophages | 1–4 | Inhibition of NO production | nih.gov |

Antioxidant Activity of this compound

While the antioxidant activity of isolated this compound through specific in vitro assays like DPPH radical scavenging is not explicitly detailed in the provided search results, studies on the extracts of Fibraurea tinctoria (a source of this compound) have indicated antioxidant potential.

In vitro Assays (e.g., DPPH Radical Scavenging Activity)

Antioxidant testing using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method on extracts of Fibraurea tinctoria demonstrated potent antioxidant activity. Specifically, the chloroform (B151607) and methanol extracts of Fibraurea tinctoria exhibited IC50 values of 78.80 and 83.60 μg/mL, respectively, in DPPH radical scavenging assays mdpi.comresearchgate.net. In contrast, petroleum ether and water extracts showed weaker antioxidant activity, with IC50 values greater than 100 μg/mL mdpi.com. Another study also noted that the methanol extract of Fibraurea tinctoria afforded potential antioxidant activity upm.edu.my. It is important to distinguish that these results pertain to the crude extracts containing various compounds, including this compound, rather than isolated this compound itself.

Table 2: Antioxidant Activity of Fibraurea tinctoria Extracts (DPPH Radical Scavenging)

| Extract Type (from Fibraurea tinctoria) | Assay Method | IC50 (μg/mL) | Activity Level | Source |

| Chloroform extract | DPPH | 78.80 | Potent | mdpi.comresearchgate.net |

| Methanol extract | DPPH | 83.60 | Potent | mdpi.comresearchgate.net |

| Petroleum ether extract | DPPH | > 100 | Weak | mdpi.com |

| Water extract | DPPH | > 100 | Weak | mdpi.com |

Cellular Mechanisms of Action

While this compound has been investigated for certain biological activities, detailed and direct cellular mechanisms of action specifically pertaining to its effects in human cells, beyond its antifungal properties, are not extensively reported in the current literature. In the context of its antifungal activity, molecular docking studies have indicated that this compound, along with palmatine, exhibits strong binding affinities to fungal enzyme targets. mdpi.comnih.gov This suggests a mechanism involving interference with essential fungal cellular processes, such as cell wall biosynthesis, ergosterol production, or mitochondrial function. nih.gov However, comprehensive studies elucidating this compound's broad cellular mechanisms in mammalian systems are limited.

Anticancer Potential of this compound (in vitro and preclinical models)

Cellular Pathway Modulation in Cancer Cells

Specific studies detailing this compound's direct modulation of cellular pathways in cancer cells are not extensively documented. Research into anticancer agents often focuses on their ability to interfere with critical signaling networks that drive cancer cell proliferation, survival, and metastasis. Common pathways implicated in cancer include the transforming growth factor-beta (TGF-β), Hedgehog, Notch, Wnt, Hippo, nuclear factor kappa-B (NF-κB), Janus kinase (JAK)/signal transducer and activator of transcription (STAT), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/AKT pathways. nih.govnih.govmdpi.comd-nb.infomdpi.com However, direct evidence linking this compound to the modulation of these or other specific pathways in cancer cells is not available in the examined literature.

In silico Screening for Molecular Targets (e.g., Src Kinase Inhibition)

While in silico screening, including molecular docking and quantitative structure-activity relationship (QSAR) models, is a valuable tool in drug discovery for identifying potential molecular targets and predicting compound activity, specific in silico studies focusing on this compound as an inhibitor of Src Kinase or other cancer-related molecular targets are not found in the current search results. nih.govmdpi.comnih.govfrontiersin.orgmdpi.com Src Kinase is a well-established therapeutic target in various malignancies due to its crucial role in cell division, motility, adhesion, angiogenesis, and survival. nih.govwikipedia.orgcaymanchem.com Despite the importance of in silico methods in identifying and optimizing kinase inhibitors, direct computational evidence for this compound's interaction with Src Kinase or other specific anticancer targets is not reported.

Neuroprotective Research Related to this compound (in vitro and preclinical models)

Direct in vitro or preclinical neuroprotective research specifically on this compound is not widely detailed in the current literature. Some studies have investigated the neuroprotective potential of Fibraurea recisa Pierre, the plant from which this compound is derived. These studies, often employing network pharmacology and molecular docking, have predicted potential therapeutic targets for Alzheimer's disease (AD) within the plant's active ingredients. colab.wsresearchgate.net However, these investigations primarily highlight other components, such as palmatine and berberine, as key active compounds responsible for neuroprotective effects in AD models, rather than this compound itself. colab.wsresearchgate.net Neuroprotective research typically involves in vitro models using neuronal or glial cell lines and in vivo preclinical models, such as rodent models of neurodegenerative diseases, to assess effects on neuronal survival, oxidative stress, inflammation, and cognitive function. researchgate.netnih.govfrontiersin.orgnih.govresearchgate.netmdpi.commdpi.commdpi.com Specific data on this compound's direct neuroprotective activity in these models is not available.

Mechanisms Targeting Neurodegenerative Pathways (e.g., Anti-Alzheimer's Disease Targets)

While the parent plant Fibraurea recisa Pierre has been studied for its potential in treating Alzheimer's disease, with insights into mechanisms involving neurotransmitter transmission and anti-inflammation, direct evidence for this compound specifically targeting neurodegenerative pathways or anti-Alzheimer's disease targets is not reported. nih.govcolab.ws Neurodegenerative diseases, including AD, are characterized by complex pathological mechanisms such as amyloid-beta (Aβ) plaque formation, tau protein hyperphosphorylation, oxidative stress, and neuroinflammation. mdpi.comnih.govwikipedia.orgnih.govmdpi.comfrontiersin.org The identified targets and pathways in the context of Fibraurea recisa Pierre's anti-AD effects include neuroactive ligand-receptor interaction, PI3K-Akt signaling pathway, calcium signaling pathway, cAMP signaling pathway, MAPK signaling pathway, Ras signaling pathway, serotonergic synapse, and pathways of neurodegeneration multiple diseases. nih.gov However, this compound's specific role in modulating these pathways or directly interacting with AD-related targets like Aβ or tau is not detailed.

Antimalarial Investigations Involving this compound (in vitro and preclinical models)

No specific in vitro or preclinical investigations directly involving this compound for its antimalarial activity are found in the current literature. Antimalarial drug discovery relies on both in vitro screening against Plasmodium falciparum strains (including drug-sensitive and drug-resistant variants) and in vivo preclinical models, such as murine models infected with Plasmodium berghei or humanized mouse models. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.netnih.govpsu.edummv.orgmmv.orgnih.gov While various plant extracts and natural compounds have been explored for their antimalarial potential, direct evidence or detailed research findings specifically demonstrating this compound's efficacy, IC₅₀ values, or in vivo activity against malaria parasites are not reported.

Inhibition of Parasite Growth (Plasmodium falciparum, Plasmodium berghei)

Studies have demonstrated the antiplasmodial efficacy of Fibraurea tinctoria extracts, with this compound identified as one of its key active components. The plant, often referred to as "yellow root," has been traditionally used in regions with high malaria prevalence, such as South Vietnam and East Kalimantan, Indonesia. bidd.groupbiorxiv.orgguidetomalariapharmacology.org

In vitro Activity against Plasmodium falciparum Extracts from Fibraurea tinctoria have shown potent inhibitory activity against Plasmodium falciparum, the most virulent human malaria parasite. In an in vitro screening of various medicinal plants, Fibraurea tinctoria exhibited notable antiplasmodial activity. The half-maximal inhibitory concentration (IC50) values for the extracts of Fibraurea tinctoria against P. falciparum ranged from 0.40 to 1.10 µg/mL. biorxiv.orgresearchgate.net This indicates a significant capacity to inhibit the growth of P. falciparum parasites in laboratory settings.

Table 1: In Vitro Inhibition of Plasmodium falciparum Growth by Fibraurea tinctoria Extract

| Parasite Species | Assay Type | IC50 Range (µg/mL) | Reference |

| Plasmodium falciparum | In vitro | 0.40 - 1.10 | biorxiv.orgresearchgate.net |

In vivo Activity against Plasmodium berghei Beyond in vitro assessments, the antimalarial effect of Fibraurea tinctoria has also been investigated in in vivo models using Plasmodium berghei, a rodent malaria parasite commonly employed in preclinical research. A methanol extract of Fibraurea tinctoria stem demonstrated an in vivo antimalarial effect against Plasmodium berghei ANKA strain. bidd.groupnih.gov While specific IC50 values for isolated this compound against P. berghei in in vivo models are not explicitly detailed in the provided search results, the effectiveness of the extract, which contains this compound, underscores its potential. The antiplasmodial activity of the Fibraurea tinctoria extract against P. berghei was reported with an IC50 value ranging from 0.4 to 8.6 µg/mL. bidd.group Furthermore, combination therapy involving the methanol extract of Fibraurea tinctoria and artemisinin (B1665778) was proven to have an in vivo antimalarial effect, suggesting potential synergistic activity with existing antimalarials. bidd.groupnih.gov

Table 2: In Vivo Inhibition of Plasmodium berghei Growth by Fibraurea tinctoria Extract

| Parasite Species | Assay Type | IC50 Range (µg/mL) | Reference |

| Plasmodium berghei | In vivo | 0.4 - 8.6 | bidd.group |

These findings highlight this compound, as a component of Fibraurea tinctoria, as a promising natural compound for further investigation in the development of new antimalarial agents.

Structure Activity Relationship Sar Studies of Fibraurin and Its Analogs

Correlations Between Stereochemistry and Biological Activity

The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a compound's biological activity, influencing its interactions with biological targets such as enzymes and receptors ontosight.aiontosight.ainih.gov. For Fibraurin, its defined stereochemistry, specifically the (2alpha,6aalpha,7alpha,7aalpha,8aalpha,9beta,9aalpha,9bbeta)- configuration, is considered crucial for its biological activity ontosight.ai. This highlights that even subtle spatial differences in molecular structure can lead to significant variations in pharmacological outcomes. The importance of chirality in natural compounds is well-established, often leading to enantiomerically pure forms that exhibit distinct biological profiles fishersci.camdpi.com. While general principles suggest that stereoselective uptake or differential target binding can account for varying activities among stereoisomers, specific comparative data for this compound's stereoisomers beyond its established active form are not extensively detailed in the current literature.

Identification of Key Pharmacophores Crucial for Efficacy

Pharmacophore modeling plays a vital role in identifying the essential structural features required for a compound's biological activity. These features, known as pharmacophores, describe abstract chemical functionalities at specific 3D locations that are crucial for interaction with a biological target cenmed.compharmacologymentor.com. For this compound, particularly in the context of its antifungal activity against Candida species, pharmacophore modeling and Density Functional Theory (DFT) simulations have been employed to understand the interaction dynamics and structural properties critical for its efficacy wikipedia.orgguidetopharmacology.org.

A notable pharmacophore hypothesis identified in studies involving this compound (referred to as compound 2) is the AHHRR_1 model. This model comprises specific features:

One hydrogen bond acceptor.

Two hydrophobic groups.

Two ring substitution features wikipedia.org.

Molecular docking studies further support the role of these pharmacophoric elements by demonstrating strong binding affinities of this compound to fungal enzymatic targets wikipedia.orgguidetopharmacology.orgmonash.educenmed.com. For instance, this compound exhibited a binding free energy of -6.7075 kcal/mol, indicating a robust interaction with these targets wikipedia.orgguidetopharmacology.org. These identified pharmacophores are fundamental in understanding how this compound exerts its antifungal effects and serve as a basis for designing new compounds with enhanced or similar activities.

Impact of Specific Structural Modifications on this compound's Biological Potency

In general SAR principles, modifications such as altering functional groups, changing the length or flexibility of linkers, or introducing/removing chiral centers can significantly affect a compound's ability to bind to its target and elicit a biological response guidetopharmacology.org. For a complex polyketide like this compound, with its oxirane ring, furan (B31954) ring, and naphthopyran core ontosight.ai, potential modifications could theoretically involve alterations to these core structures or peripheral groups to explore their contribution to antifungal or other reported activities. However, without specific experimental data on this compound derivatives, a detailed discussion of the impact of such modifications remains speculative.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches establish mathematical models that correlate a compound's chemical structure with its biological activity, allowing for the prediction of activity for new or untested compounds. These computational tools are invaluable in drug discovery, guiding the design of new compounds and optimizing existing ones by predicting the effects of structural changes guidetopharmacology.org.

QSAR studies have been applied in research involving this compound, particularly in the context of its antifungal properties. An atom-based 3D-QSAR study was performed to assess the contributions of individual atoms to the model development wikipedia.org. The optimal QSAR model developed from this research demonstrated strong predictive capabilities, characterized by high correlation coefficients:

Optimal Atom-Based QSAR Model: R² = 0.9487, Q² = 0.8361 wikipedia.org

Top 3D-QSAR Model: R² = 0.9531, Q² = 0.9424 wikipedia.org

These high R² (coefficient of determination) and Q² (cross-validated correlation coefficient) values indicate that the models are robust and possess good predictive power. Importantly, based on this QSAR research, a new set of 43 derivatives was generated, demonstrating the practical utility of these models in guiding the synthesis and selection of compounds with potentially improved antifungal activity wikipedia.org. QSAR models help to identify the underlying molecular mechanisms influencing biological activity and provide a framework for rationally modifying compounds to enhance their efficacy.

Antifungal Activity of this compound and Palmatine (B190311) against Candida species wikipedia.orgguidetopharmacology.orgcenmed.com

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) against C. glabrata & C. krusei | Binding Free Energy (kcal/mol) |

| This compound | 15.62 - 62.5 µg/mL | 125 µg/mL | -6.7075 |

| Palmatine | 15.62 - 62.5 µg/mL | 62.5 µg/mL | -6.6377 |

QSAR Model Performance Metrics wikipedia.org

| QSAR Model Type | R² Value | Q² Value |

| Optimal Atom-Based QSAR | 0.9487 | 0.8361 |

| Top 3D-QSAR | 0.9531 | 0.9424 |

Computational Chemistry and in Silico Approaches for Fibraurin

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking simulations are widely employed to predict the preferred orientation of a ligand (Fibraurin) when bound to a receptor (e.g., enzyme, protein) and to estimate the binding affinity between them. This method helps to clarify the interactions between chemicals and the active site of proteins mdpi.com.

This compound has been investigated for its potential to interact with various molecular targets, particularly in the context of antifungal and antibacterial activities, as well as its role in inflammatory pathways.

Fungal Enzymes: Molecular docking studies have indicated that this compound exhibits strong affinity and specificity for fungal enzymatic targets mdpi.comnih.govnih.govsciprofiles.com. Specifically, it has been shown to interact with lanosterol (B1674476) 14-alpha demethylase (PDB ID 3LD6), a crucial enzyme in ergosterol (B1671047) biosynthesis essential for fungal cell membrane integrity mdpi.com.

Antibacterial Receptors: Research has explored this compound's potential as an antibacterial agent. Among 11 studied metabolites, 6-hydroxythis compound, a derivative of this compound, demonstrated low free energy of binding with 11 antibacterial receptors, suggesting its potential to inhibit bacterial protein synthesis researchgate.netphcogj.com.

IL-1β (Interleukin-1 Beta): While this compound itself was not among the top compounds with the highest docking scores for Interleukin-1β (IL-1β) inhibition in one study, the extract containing this compound was analyzed for its potential to inhibit IL-1β, a pro-inflammatory cytokine phcogj.comnih.gov. IL-1β plays a key role in inflammatory and autoimmune diseases, and inhibiting its interaction with its receptor (IL-1R1) is a therapeutic strategy mdpi.comhilarispublisher.com. Key amino acid residues involved in IL-1β binding include MET148, LYS103, and THR300 phcogj.com.

Binding free energy (ΔG) is a critical parameter derived from molecular docking, indicating the strength of the interaction between a ligand and its target. A more negative ΔG value suggests a stronger binding affinity mdpi.comnih.govnih.govsciprofiles.comchemoprev.org.

In studies focusing on its antifungal properties, this compound (referred to as compound 2) showed a binding free energy of -6.7075 kcal/mol with fungal enzymatic targets, specifically lanosterol 14-alpha demethylase. This value indicates a strong affinity and specificity for these targets mdpi.comnih.govnih.govsciprofiles.com. For comparison, Palmatine (B190311) (compound 1) exhibited a binding free energy of -6.6377 kcal/mol against the same targets mdpi.comnih.govnih.govsciprofiles.com.

However, in a study investigating its potential as an inducible nitric oxide synthase (iNOS) inhibitor, this compound showed a less favorable docking result with a ΔG of -4.4 kcal/mol, compared to other compounds like Berberine which had a ΔG of -7.9 kcal/mol researchgate.netresearchgate.netjapsonline.com.

Table 1: Molecular Docking Binding Free Energies of this compound and Related Compounds

| Compound | Target | Binding Free Energy (kcal/mol) | Reference |

| This compound | Fungal enzymatic targets (3LD6) | -6.7075 | mdpi.comnih.govnih.govsciprofiles.com |

| Palmatine | Fungal enzymatic targets (3LD6) | -6.6377 | mdpi.comnih.govnih.govsciprofiles.com |

| This compound | Human iNOS | -4.4 | researchgate.netresearchgate.netjapsonline.com |

| Berberine | Human iNOS | -7.9 | researchgate.netresearchgate.net |

Pharmacophore Modeling for Activity Feature Identification

Pharmacophore modeling identifies the essential steric and electronic features of a molecule required for its biological activity and interaction with a specific biological target nih.gov. For this compound and related compounds from Arcangelisia flava, pharmacophore modeling has been utilized to understand the structural properties crucial for antifungal activity mdpi.comnih.govsciprofiles.com. Studies have successfully identified key pharmacophore characteristics, including hydrophobic areas, hydrogen bond donors, and aromatic rings, which are vital for assessing the activity of potential compounds nih.govjapsonline.comresearchgate.net. These features are typically located within the active site of the target protein japsonline.com.

Density Functional Theory (DFT) Simulations for Understanding Structural Properties

Density Functional Theory (DFT) simulations are quantum mechanical methods used to investigate the electronic structure and properties of molecules. In the context of this compound, DFT calculations have been employed to optimize its gas-phase structure, aiming to enhance molecular configurations and gain insights into energetically favorable conformations without considering solvent interactions mdpi.comnih.govcolab.wsresearchgate.net. These simulations help in understanding the intrinsic structural properties crucial for the compound's activity, such as antifungal efficacy mdpi.comnih.govsciprofiles.com. The chemical stability of compounds like this compound can be evaluated by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) nih.gov.

Molecular Dynamics Studies for Interaction Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of protein-ligand interactions over time, complementing the static snapshots provided by molecular docking mdpi.com. While specific detailed MD studies solely focused on this compound's interaction dynamics were not explicitly highlighted in the provided search results beyond the general mention of its use in understanding interaction dynamics mdpi.comnih.govsciprofiles.comcolab.ws, MD simulations are generally crucial for a thorough understanding of protein/ligand binding, including the complete characterization of binding-competent protein conformations, ligand binding poses, and binding/unbinding kinetics nih.govchemrxiv.org. They help in analyzing the stability of selected compounds within a protein pocket, potentially blocking protein-protein interactions mdpi.com.

Future Perspectives in Fibraurin Research

Potential for Novel Therapeutic Agent Development

Fibraurin demonstrates significant potential as a lead compound for the development of novel therapeutic agents due to its observed pharmacological activities. Research indicates that this compound possesses notable anti-inflammatory properties, effectively reducing carrageenan-induced mouse paw edema when administered at 100 mg/kg. Furthermore, it has been shown to inhibit nitric oxide (NO) production from macrophages at concentrations ranging from 1 to 4 µg/mL, highlighting its modulatory effects on inflammatory pathways. mdpi.com Beyond its anti-inflammatory actions, this compound is also reported to exhibit antibacterial and antitumor potential. researchgate.net These multifaceted activities suggest that this compound could serve as a valuable scaffold for developing new drugs targeting inflammatory conditions, infectious diseases, and various types of cancers. However, further research is essential to fully explore its advanced clinical therapeutic applications and to transition these findings into viable pharmaceutical products. researchgate.net

Table 1: Key Pharmacological Activities of this compound

| Activity | Observed Effect | Concentration/Dose | Source Organism/Context |

| Anti-inflammatory | Reduction of carrageenan-induced mouse paw edema | 100 mg/kg | Fibraurea tinctoria |

| NO Production | Inhibition of NO production from macrophages | 1-4 µg/mL | Fibraurea tinctoria |

| Anti-bacterial | Potential activity (general) | Not specified | Arcangelisia flava |

| Anti-tumor | Potential activity (general) | Not specified | Arcangelisia flava |

Advanced Drug Design Strategies Based on this compound Scaffold

The unique chemical scaffold of this compound presents opportunities for advanced drug design strategies aimed at optimizing its therapeutic profile. Structure-based drug design (SBDD) methods are crucial in this endeavor, utilizing three-dimensional structural information of biological targets to guide the modification of the this compound molecule. mdpi.com Techniques such as molecular docking, structure-based virtual screening (SBVS), and molecular dynamics (MD) simulations can be employed to analyze molecular recognition events, including binding energetics and conformational changes upon interaction with target proteins. mdpi.com

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) analysis, can establish mathematical relationships between this compound's chemical characteristics and its biological activity, aiding in the prediction of properties for untested analogues and guiding lead compound optimization. slideshare.net De novo drug design, which involves generating new molecular structures from scratch based on a target's binding site, could also be applied to create novel compounds inspired by the this compound scaffold. slideshare.net While initial in silico studies on this compound's interaction with specific targets, such as SARS-CoV-2 M Pro, have been conducted (with this compound showing a docking result of -4.4 kcal/mol as an inducible nitric oxide synthase inhibitor in one study), these computational methods can be further refined and extensively applied to explore a broader range of targets and optimize binding affinities. researchgate.net Combinatorial chemistry can facilitate the rapid synthesis of large libraries of this compound derivatives, allowing for efficient screening to identify compounds with enhanced efficacy, selectivity, and improved pharmacokinetic properties. slideshare.net

Further Target Validation Studies for Pharmacological Actions

A critical aspect of advancing this compound research involves comprehensive target validation studies to unequivocally confirm the molecular mechanisms underlying its observed pharmacological actions. Target validation is the initial and crucial step in drug discovery, demonstrating that modulating a specific target can provide therapeutic benefits. sygnaturediscovery.comddtjournal.com

Current and future studies should focus on:

Functional Analysis: Employing in vitro assays to precisely measure the biological activity of this compound on its putative targets, characterizing its pharmacology, and assessing the effects of modulating target function. sygnaturediscovery.com

Expression Profiling: Determining the mRNA and protein distribution patterns of potential targets in both healthy and diseased states to correlate target expression with disease progression or exacerbation. sygnaturediscovery.com

Cell-Based Models: Utilizing advanced cell-based models, including 3D cultures and human stem cells, to investigate this compound's effects in disease-relevant cellular environments. sygnaturediscovery.com

Biomarker Identification: Identifying and validating biomarkers that can serve as indicators of this compound's therapeutic effects and target engagement. sygnaturediscovery.com

Genetic Approaches: Employing techniques such as gene silencing (e.g., using RNA interference) or gene editing (e.g., CRISPR-Cas9 mutagenesis) to confirm the causal link between a specific target and this compound's observed phenotype. thermofisher.com

Chemical Probes: Developing and utilizing selective small-molecule chemical probes based on this compound to investigate its molecular target in cell-based or animal studies, helping to clarify the relationship between the target and a phenotype. thermofisher.com

These studies are vital to establish a clear connection between this compound's interaction with specific targets and its therapeutic efficacy, thereby increasing the likelihood of success in subsequent clinical development. sygnaturediscovery.com

Exploration of Synergistic Effects with Other Bioactive Compounds

The exploration of synergistic effects between this compound and other bioactive compounds represents a significant future research direction, particularly for developing more effective and safer combination therapies. Natural products, including this compound, often exhibit their bioactivity through the synergistic interactions of multiple compounds or by affecting multiple targets. researchgate.netremedypublications.com

Combining this compound with other therapeutic agents could offer several advantages:

Reduced Dosage and Side Effects: By achieving desired therapeutic outcomes at lower doses of each component, combination therapies can potentially reduce the incidence and severity of side effects associated with high concentrations of a single drug. mdpi.comremedypublications.com

Overcoming Resistance: In areas like antimicrobial or anticancer therapy, combining agents can help circumvent drug resistance mechanisms.

Multi-target Modulation: Given that many diseases are complex and involve multiple pathological pathways, a combination approach leveraging this compound's activities and those of other compounds could provide more comprehensive therapeutic benefits. remedypublications.com

Future research should systematically investigate this compound's interactions with known drugs and other natural products, employing in vitro and in vivo models to quantify synergistic, additive, or antagonistic effects across its various pharmacological activities.

Biotechnological Production and Engineering of this compound

The traditional extraction of natural products like this compound from their plant sources can be resource-intensive and yield-limited. Biotechnological production and engineering offer a sustainable and scalable alternative for obtaining this compound and its derivatives. This approach involves leveraging biological systems for the synthesis of complex molecules. open.ac.ukfrontiersin.org

Key areas for future research and development include:

Metabolic Engineering: Engineering microbial hosts (e.g., bacteria, yeast) or plant cell cultures to express the biosynthetic pathways of this compound. This involves identifying and manipulating the genes responsible for its synthesis to optimize production yield and efficiency. frontiersin.orgfrontiersin.org

Synthetic Biology: Designing and constructing novel biological systems or re-engineering existing ones to produce this compound or its precursors. This could involve assembling enzymatic cascades or entire biosynthetic pathways in heterologous hosts. frontiersin.org

Process Development and Optimization: Focusing on reactor design, operation, and downstream processing to ensure commercial viability. This includes optimizing fermentation conditions (e.g., temperature, pH, nutrient supply) and developing efficient purification methods to achieve high purity and yield. frontiersin.orgfrontiersin.org

Enzymatic Engineering: Modifying key enzymes in the this compound biosynthetic pathway to enhance their catalytic activity, specificity, or stability, potentially leading to higher yields or the production of novel this compound analogues.

Structural Engineering: Beyond simply producing this compound, biotechnological approaches could enable the de novo synthesis of modified this compound structures or the introduction of specific chemical groups, creating novel compounds with improved pharmacological properties or reduced liabilities.

These biotechnological advancements are crucial for ensuring a consistent and scalable supply of this compound for research and potential therapeutic applications, particularly for compounds that are challenging or infeasible to produce through chemical synthesis alone. frontiersin.orgfrontiersin.org

Q & A

Q. Advanced Research Focus

- Target identification : Combine affinity chromatography with proteomics to identify binding partners .

- Pathway analysis : Use RNA-seq or metabolomics to map downstream effects in treated cells .

- In vivo validation : Employ transgenic models (e.g., zebrafish or murine xenografts) to confirm target relevance .

How can researchers ensure reproducibility in synthesizing this compound derivatives?

Q. Advanced Research Focus

- Protocol standardization : Document reaction conditions (e.g., temperature, catalysts) in detail. For example:

| Derivative | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| A | Pd/C | 62 | 98 | |

| B | NaBH₄ | 45 | 95 |

- Characterization : Mandate NMR (¹H/¹³C), HRMS, and elemental analysis for all new compounds .

- Batch consistency : Use statistical tools (e.g., ANOVA) to assess variability across synthesis runs .

What analytical techniques are most reliable for assessing this compound’s stability under varying storage conditions?

Q. Basic Research Focus

- Accelerated stability testing : Expose samples to heat (40°C), humidity (75% RH), and light (UV-vis) over 4–12 weeks .

- Degradation monitoring : Use HPLC-PDA to track peak purity and identify degradation products .

- Data interpretation : Apply Arrhenius kinetics to predict shelf life under standard conditions (25°C) .

How should researchers address discrepancies between computational predictions and experimental results for this compound’s bioactivity?

Q. Advanced Research Focus

- Model refinement : Adjust docking parameters (e.g., ligand flexibility, solvation effects) to better align with empirical data .

- Experimental validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

- Error analysis : Compare false-positive rates across computational tools (e.g., AutoDock vs. Schrödinger) .

What methodologies are critical for evaluating this compound’s synergistic effects with other bioactive compounds?

Q. Advanced Research Focus

- Combinatorial screening : Use checkerboard assays or high-throughput platforms to identify synergistic pairs .

- Dose-response analysis : Calculate combination indices (CI) via the Chou-Talalay method .

- Mechanistic overlap : Map shared pathways using gene ontology (GO) enrichment analysis .

How can researchers mitigate challenges in this compound’s bioavailability during preclinical studies?

Q. Advanced Research Focus

- Formulation optimization : Test nanoemulsions or liposomes to enhance solubility .

- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples post-administration in rodent models .

- Barrier penetration : Use Caco-2 cell monolayers to assess intestinal absorption .

What frameworks guide the ethical and rigorous use of human-derived data in this compound research?

Q. Basic Research Focus

- Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

- Data anonymization : Strip datasets of identifiers before analysis .

- Participant consent : Follow IRB protocols for collecting biospecimens (e.g., blood, tissue) .

How should researchers structure a literature review to identify gaps in this compound’s therapeutic applications?

Q. Basic Research Focus

- Search strategy : Use PICO framework (Population, Intervention, Comparison, Outcome) to filter studies .

- Gap analysis : Tabulate unexplored areas (e.g., Table 1):

| Therapeutic Area | Studies (n) | Key Gaps Identified |

|---|---|---|

| Anticancer | 32 | In vivo efficacy |

| Anti-inflammatory | 18 | Mechanism clarity |

Key Considerations for Methodological Rigor

- Data validation : Cross-check spectroscopic and chromatographic data against published reference libraries .

- Transparency : Pre-register study protocols on platforms like ClinicalTrials.gov to reduce reporting bias .

- Collaboration : Engage interdisciplinary teams (e.g., chemists, biologists) to address multifaceted research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products